4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Overview
Description
4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid is a complex organic compound that features both halogenated aromatic rings and amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine typically involves multiple steps, starting with the halogenation of phenol derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to achieve selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the halogenated aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Cesium carbonate, potassium carbonate.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its halogenated aromatic structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-bromo-4-chlorophenoxy)butanoic acid
- 4-(4-bromo-2-chlorophenoxy)butanoic acid
- 4-(2-bromo-4-tert-butylphenoxy)butanoic acid
Uniqueness
4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine is unique due to its specific combination of halogenated aromatic rings and amine functionalities, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.C2H2O4/c1-2-7-16-8-3-4-9-17-13-6-5-11(15)10-12(13)14;3-1(4)2(5)6/h2,5-6,10,16H,1,3-4,7-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHIYWZMYTYCSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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